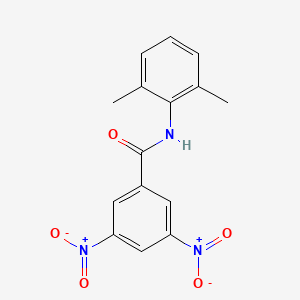

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide

Description

N-(2,6-Dimethylphenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 2,6-dimethylphenyl group attached to an amide nitrogen and a benzoyl ring substituted with nitro groups at the 3- and 5-positions. This compound belongs to a broader class of N-(disubstituted aryl) carboxamides, which are studied for their structural diversity and applications in agrochemicals, pharmaceuticals, and materials science. The 2,6-dimethyl substitution on the phenyl ring introduces steric bulk, while the electron-withdrawing nitro groups on the benzoyl moiety influence electronic properties and reactivity .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPIARCDWAETPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide typically involves the reaction of 2,6-dimethylaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: The major product is N-(2,6-dimethylphenyl)-3,5-diaminobenzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl and benzoyl rings critically determine the compound’s physicochemical and biological properties.

- Nitro vs. However, hydroxyl or methoxy groups (e.g., in N-(3,5-dimethoxyphenyl)benzamide ) may improve solubility via hydrogen bonding.

Steric Effects of 2,6-Dimethylphenyl :

The 2,6-dimethyl substitution creates steric hindrance, as seen in N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, where the bulky substituents induce torsional strain in the C—SO2—NH—C backbone . This contrasts with analogs like N-(3,5-dimethylphenyl)-trichloroacetamide, where meta-substituents allow planar molecular geometries .

Lipophilicity and Bioactivity

Lipophilicity, governed by substituent electronic profiles, influences membrane permeability and bioactivity:

Nitro-Containing Analogs :

The 3,5-dinitro substitution increases lipophilicity compared to fluorine- or methyl-substituted carboxamides (e.g., N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide) . This property may enhance herbicidal activity by facilitating chloroplast membrane penetration, analogous to PET inhibitors in spinach chloroplasts .- Comparison with Pesticide Derivatives: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares the 2,6-dimethylphenyl group but lacks nitro substituents. The methoxy group in oxadixyl likely reduces lipophilicity compared to the nitro-rich target compound, suggesting divergent applications (fungicide vs.

Structural and Crystallographic Insights

Crystal packing and hydrogen-bonding patterns vary significantly with substituents:

Hydrogen Bonding :

In N-(2,6-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, N—H⋯O hydrogen bonds form chain-like structures . Similar interactions may occur in the target compound, but the nitro groups could introduce additional dipole-dipole interactions, altering crystallization behavior.- Molecular Geometry: Meta-substituted analogs like N-(3,5-dimethylphenyl)-trichloroacetamide exhibit planar geometries due to minimized steric clashes , whereas the 2,6-dimethylphenyl group in the target compound likely induces non-planar conformations, affecting binding to biological targets.

Data Tables

Table 1: Substituent Effects on Key Properties

*LogP values estimated based on substituent contributions.

Table 2: Crystallographic Comparisons

Biological Activity

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dinitrobenzamides. Its structure features both amide and nitro functional groups, which contribute to its reactivity and biological activity. The molecular formula is CHNO.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antimicrobial and anticancer properties. Notably, the presence of nitro groups in the structure is often associated with enhanced biological activity.

Antimicrobial Activity

Studies have shown that dinitrobenzamide derivatives can exhibit potent antimicrobial effects. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.0625 μg/mL against drug-susceptible strains . The antimicrobial activity of this compound has not been extensively documented but can be inferred from similar compounds.

Anticancer Activity

Research into benzamide derivatives has highlighted their potential as anticancer agents. In vitro studies have reported promising results for related compounds against various cancer cell lines. For example, compounds in the same family showed IC values significantly lower than established chemotherapeutics . While specific data on this compound's anticancer efficacy is limited, its structural similarities suggest potential effectiveness.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor due to its ability to form stable complexes with biological macromolecules.

- Protein-Ligand Interactions : Its structure allows for potential interactions with proteins involved in disease pathways.

Table 1: Biological Activity of Related Compounds

Applications in Research and Industry

This compound has several applications:

- Chemical Synthesis : Used as an intermediate for synthesizing more complex organic molecules.

- Biological Studies : Investigated for its role in enzyme inhibition and protein-ligand interaction studies.

- Pharmaceutical Development : Explored as a potential pharmacophore for new drug development targeting specific enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound is typically synthesized via amidation. React 3,5-dinitrobenzoyl chloride with 2,6-dimethylaniline in anhydrous toluene or dichloromethane under inert atmosphere. Use a base (e.g., triethylamine) to neutralize HCl. Optimize by varying temperature (0–25°C), stoichiometry (1:1.2 molar ratio), or catalysts (DMAP for accelerated coupling). Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR (1H/13C): Assign aromatic protons (δ 8.5–9.0 ppm for nitro groups) and methyl groups (δ 2.2–2.5 ppm).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (SHELX refinement) .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Strategies : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80). Derivatize with hydrophilic groups (e.g., PEGylation) while retaining core structure. Test in buffered solutions (pH 7.4) with sonication .

Advanced Research Questions

Q. What computational approaches predict the bioactivity of this compound against enzymatic targets?

- Methods :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites.

- Molecular Docking (AutoDock/Vina) : Screen against targets (e.g., cytochrome P450) using crystal structures (PDB).

- MD Simulations : Assess binding stability (100 ns trajectories, GROMACS) .

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Solutions :

- SHELX refinement : Address disorder via PART instructions; refine anisotropic displacement parameters.

- Twinned Data : Use HKLF 5 in SHELXL for detwinning. Validate with Rint (<0.05) and CC1/2 (>90%) .

Q. What structure-activity relationship (SAR) trends emerge from modifying the 3,5-dinitro groups in N-(2,6-dimethylphenyl)benzamide derivatives?

- Findings :

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance stability but reduce solubility.

- Bioactivity : Nitro groups increase herbicidal activity (see analogous pesticides like metalaxyl ).

- Physicochemical Properties : LogP increases with nitro substitution, requiring formulation adjustments .

Q. What experimental designs are recommended for probing the electrochemical behavior of this compound?

- Protocols :

- Cyclic Voltammetry : Use glassy carbon electrodes in acetonitrile (0.1 M TBAPF6). Scan at 100 mV/s to identify reduction peaks (-0.5 to -1.2 V vs Ag/AgCl).

- Spectroelectrochemistry : Correlate redox events with UV-Vis changes (λmax ~350 nm for nitro reduction) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.